3-methoxy-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzamide
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Overview
Description
3-methoxy-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxy group, a fluoropyrimidine moiety, and a cyclohexylbenzamide backbone. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Formation of the Methoxybenzamide Intermediate: This step involves the reaction of 3-methoxybenzoic acid with thionyl chloride to form 3-methoxybenzoyl chloride, which is then reacted with an amine to produce 3-methoxybenzamide.
Synthesis of the Fluoropyrimidine Intermediate: This involves the reaction of 5-fluoropyrimidine with an appropriate halogenating agent to introduce the fluorine atom.
Coupling Reaction: The final step involves the coupling of the methoxybenzamide intermediate with the fluoropyrimidine intermediate in the presence of a base and a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under appropriate conditions.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.
Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
3-methoxy-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-methoxy-4-nitro-N-[(1r,4r)-4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]benzamide
- N-(9-((1R,3R,4R,6S,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-hydroxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-9H-purin-6-yl)benzamide
Uniqueness
3-methoxy-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, fluoropyrimidine moiety, and cyclohexylbenzamide backbone allows for diverse chemical reactivity and potential biological activities that may not be observed in similar compounds.
Properties
IUPAC Name |
N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3/c1-24-16-4-2-3-12(9-16)17(23)22-14-5-7-15(8-6-14)25-18-20-10-13(19)11-21-18/h2-4,9-11,14-15H,5-8H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPCCAVYDXICEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2CCC(CC2)OC3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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